![molecular formula C12H13F2NO2 B1467310 [1-(2,6-Difluorobenzoil)pirrolidin-3-il]metanol CAS No. 1458100-02-1](/img/structure/B1467310.png)

[1-(2,6-Difluorobenzoil)pirrolidin-3-il]metanol

Descripción general

Descripción

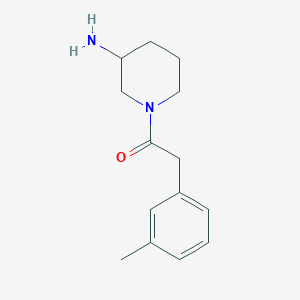

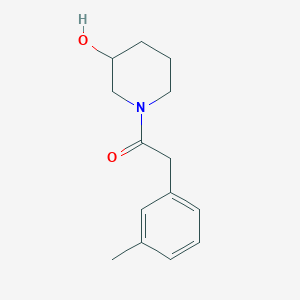

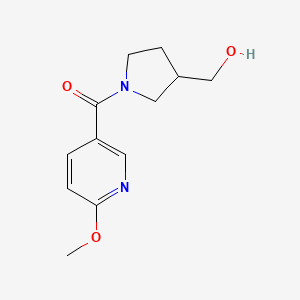

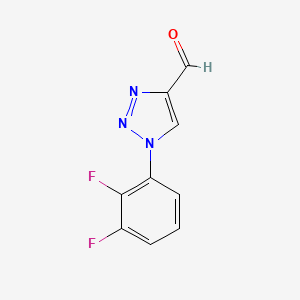

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Síntesis de Quitina

Este compuesto ha sido explorado como un potencial inhibidor de la síntesis de quitina. La quitina, un componente estructural clave en los exoesqueletos de los artrópodos y las paredes celulares de los hongos, es un objetivo para el control de plagas. La síntesis de derivados de [1-(2,6-Difluorobenzoil)pirrolidin-3-il]metanol puede conducir al desarrollo de nuevos pesticidas que inhiben la síntesis de quitina, controlando así las poblaciones de plagas de manera efectiva .

Pesticidas Agrícolas

La investigación ha indicado que los derivados de este compuesto exhiben una significativa actividad insecticida. Esto lo convierte en un valioso candidato para el desarrollo de nuevos pesticidas agrícolas que ofrecen alta actividad con baja toxicidad y residuos, asegurando una producción alimentaria más segura y la protección del medio ambiente .

Síntesis Orgánica

El compuesto sirve como intermedio en la síntesis de moléculas orgánicas. Su estructura permite la creación de diversos derivados de urea, que tienen diversas aplicaciones en química orgánica, incluido el desarrollo de productos farmacéuticos y agroquímicos .

Estudios de Actividad Biológica

This compound se utiliza en el estudio de las actividades biológicas de nuevos compuestos. Modificando su estructura, los investigadores pueden sintetizar nuevas moléculas y evaluar sus efectos biológicos, como propiedades antimicrobianas o anticancerígenas .

Química Medicinal

En química medicinal, este compuesto se utiliza para diseñar y sintetizar nuevos agentes terapéuticos. Sus derivados pueden evaluarse para diversas actividades farmacológicas, lo que lleva al descubrimiento de nuevos medicamentos con posibles aplicaciones clínicas .

Química Analítica

Como estándar en química analítica, este compuesto se puede utilizar para calibrar instrumentos o validar métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en análisis de cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific targets. Pyrrolidine derivatives have been found to have a wide range of biological activities , suggesting that they could interact with multiple pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The presence of the pyrrolidine ring and the difluorobenzoyl group could influence these properties .

Análisis Bioquímico

Biochemical Properties

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biochemical properties .

Cellular Effects

The effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can affect the expression of genes involved in critical cellular processes, thereby modulating cellular functions.

Molecular Mechanism

At the molecular level, [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses can cause adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites, thereby affecting the overall metabolic balance within cells. Its interactions with specific enzymes can lead to changes in their activity, which in turn impacts the metabolic pathways they regulate.

Transport and Distribution

The transport and distribution of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of [1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHGCUCCNJFNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1467230.png)

![{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467231.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-propylacetamide](/img/structure/B1467233.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1467234.png)

![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)

![1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467250.png)